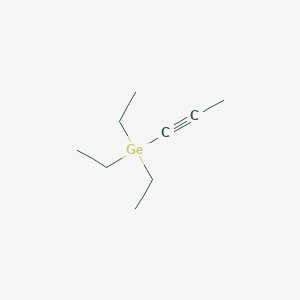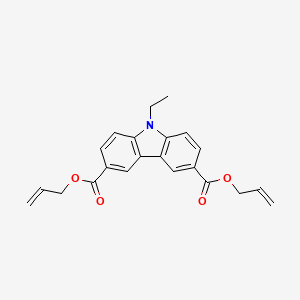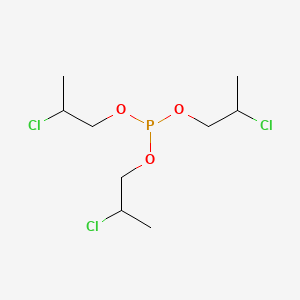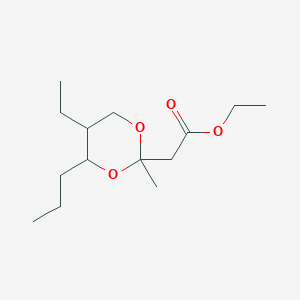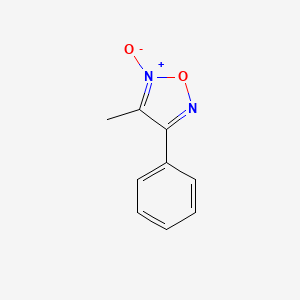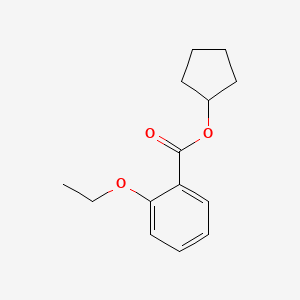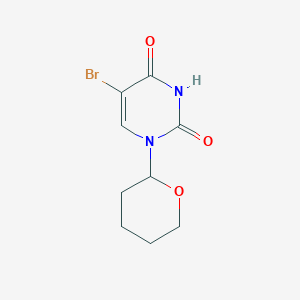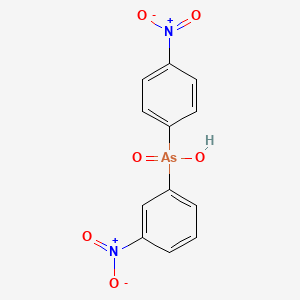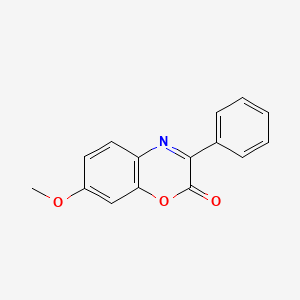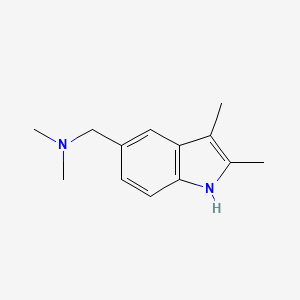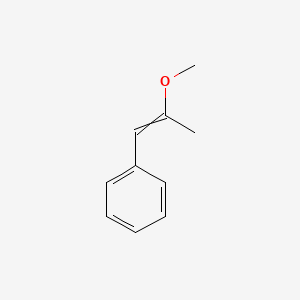
Benzene, (2-methoxy-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-methoxy-1-propenyl)-: is an organic compound with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is also known by its stereoisomeric forms, such as (Z)-2-Methoxy-1-phenylpropene . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methoxy-1-propenyl)- typically involves the reaction of benzene derivatives with appropriate methoxy and propenyl substituents. One common method is the electrophilic aromatic substitution, where benzene reacts with methoxy and propenyl electrophiles under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired stereoisomeric form and the scale of production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (2-methoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or acids.
Reduction: This can result in the hydrogenation of the propenyl group to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-methoxy-1-propylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Benzene, (2-methoxy-1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of methoxy and propenyl substituents on biological activity. It may also be explored for its potential therapeutic properties .
Industry: In the industrial sector, Benzene, (2-methoxy-1-propenyl)- is used in the production of fragrances and flavoring agents. Its unique chemical structure makes it valuable in the formulation of various consumer products .
Mécanisme D'action
The mechanism of action of Benzene, (2-methoxy-1-propenyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Benzene, (2-methoxy-2-propenyl)-: Similar structure but different position of the propenyl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains an additional methoxy group.
Benzene, (2-methyl-1-propenyl)-: Contains a methyl group instead of a methoxy group.
Uniqueness: Benzene, (2-methoxy-1-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
10573-32-7 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-methoxyprop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
NYXONXCTWDTZDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


